2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-3,5,3#-triiodo-L-thyronine is a derivative of the thyroid hormone 3,3,5-triiodo-L-thyronine. This compound is known for its role in binding to thyroid hormone receptors TRα and TRβ, which helps maintain metabolic homeostasis. It also promotes chondrogenesis of human mesenchymal stem cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-3,5,3#-triiodo-L-thyronine can be synthesized using various methods. One common approach involves dissolving the compound in 4 M NH4OH in methanol at a concentration of 5 mg/ml. It is also soluble in NaOH. For cell culture use, a 20 mg/ml stock solution can be prepared by adding 1.0 ml of 1.0 N NaOH to 1 mg of the compound, gently swirling to dissolve the powder, and then adding 49 ml of sterile medium .
Industrial Production Methods: Industrial production methods for Boc-3,5,3#-triiodo-L-thyronine typically involve scalable synthesis using optimal reaction times and conditions. For example, the compound can be synthesized in scalable amounts using an optimal reaction time of 10 minutes at pH 7.0 at room temperature and a substrate concentration of 1 mM .
Chemical Reactions Analysis
Types of Reactions: Boc-3,5,3#-triiodo-L-thyronine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and applications.
Common Reagents and Conditions: Common reagents used in the reactions of Boc-3,5,3#-triiodo-L-thyronine include NH4OH, NaOH, and methanol. The compound is soluble in these reagents, which facilitates its use in various chemical processes .
Major Products Formed: The major products formed from the reactions of Boc-3,5,3#-triiodo-L-thyronine depend on the specific reaction conditions and reagents used. For example, in cell culture, the compound regulates cell differentiation and protein expression .
Scientific Research Applications
Boc-3,5,3#-triiodo-L-thyronine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In cell culture, it regulates cell differentiation and protein expression. It also stimulates the breakdown of cholesterol and affects embryonic development . Additionally, the compound is used in proteomics research and has applications in the study of thyroid hormone activity .
Mechanism of Action
The mechanism of action of Boc-3,5,3#-triiodo-L-thyronine involves binding to thyroid hormone receptors TRα and TRβ. This binding initiates a series of molecular events that regulate metabolic processes and maintain metabolic homeostasis. The interaction of the compound with nonhistone proteins in the chromatin initiates thyroid hormone activity, leading to increased rates of protein synthesis and the breakdown of cholesterol .
Comparison with Similar Compounds
Boc-3,5,3#-triiodo-L-thyronine is similar to other thyroid hormones, such as 3,3,5-triiodo-L-thyronine (T3) and 3,5-diiodo-L-thyronine (T2). Boc-3,5,3#-triiodo-L-thyronine is unique in its specific binding to thyroid hormone receptors and its role in promoting chondrogenesis of human mesenchymal stem cells . Other similar compounds include 3-Iodothyronamine (3-T1AM), Reverse T3 (rT3), Triiodothyroacetic acid (Triac), and Tetraiodothyroacetic acid (Tetrac) .
Properties
IUPAC Name |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20I3NO6/c1-20(2,3)30-19(28)24-15(18(26)27)8-10-6-13(22)17(14(23)7-10)29-11-4-5-16(25)12(21)9-11/h4-7,9,15,25H,8H2,1-3H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPREXVEYLGBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20I3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.